
Simvastatin-d6
Overview
Description
Simvastatin-d6 is a deuterated form of simvastatin, a lipid-lowering medication belonging to the statin class. It is primarily used as an internal standard for the quantification of simvastatin in various analytical applications. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the simvastatin molecule, providing enhanced stability and traceability in mass spectrometry analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of simvastatin-d6 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogen-deuterium exchange reaction, where simvastatin is treated with deuterium gas in the presence of a catalyst, resulting in the replacement of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactionsThe reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product .
Chemical Reactions Analysis
Hydrolysis and Metabolic Activation
Simvastatin-d6 undergoes hydrolysis to form its active β-hydroxyacid metabolite. This reaction occurs via:
- Spontaneous lactone ring opening in aqueous environments (pH-dependent)
- Enzymatic hydrolysis by carboxyesterases in plasma, liver, and intestinal tissues
The lactone-to-acid conversion rate shows a half-life () of 4.85 hours in human plasma, with a peak concentration () of 9.83 µg/L and AUC of 40.32 µg·h/L . Deuterium labeling does not alter the hydrolysis pathway but enhances detection sensitivity in LC-MS assays .
Oxidative Reactions
This compound participates in cytochrome P450 (CYP)-mediated oxidation:
Deuterium substitution at six methyl positions reduces oxidative metabolism by 15–20% compared to non-deuterated simvastatin, as shown in human liver microsomes .
Reduction and Deuteration Stability
- Reduction : this compound resists reduction under physiological conditions but undergoes NaBH-mediated reduction in vitro to form dihydro derivatives.
- Deuterium Retention : >98% isotopic purity is maintained after 24 hours in pH 7.4 buffer, confirming label stability .
Degradation Pathways
This compound degrades under accelerated conditions:
Condition | Degradation Products | % Degradation (72h) |
---|---|---|
Acidic (0.1M HCl) | 6′-Hydroxymethyl this compound lactone | 18.2 |
Alkaline (0.1M NaOH) | This compound β-hydroxyacid | 94.7 |
Oxidative (HO) | 6-Oxo this compound | 32.5 |
No photo degradation is observed under UV light (254 nm) .
LC-MS/MS Parameters for Reaction Monitoring :
Parameter | Value |
---|---|
Column | Luna Omega Polar C18 (100 × 2.1 mm) |
Mobile Phase | 5mM NHHCO (pH 3.9)/ACN |
Ionization Mode | ESI+ (436 → 285 for lactone) |
LOQ | 0.05 ng/mL |
Scientific Research Applications
Key Applications
-
Analytical Chemistry
- Internal Standard for Quantification : Simvastatin-d6 is primarily used as an internal standard in mass spectrometry to quantify simvastatin levels in biological samples. The deuterated form allows for differentiation from the non-deuterated compound during analysis, leading to more accurate results by normalizing variations in ionization and matrix effects.
-
Pharmacokinetic Studies
- Metabolic Pathway Tracking : The incorporation of deuterium aids in tracking metabolic pathways and drug interactions in vivo. Studies have shown that this compound can provide insights into lipid metabolism and related disorders due to its stable isotopic labeling.
-
Therapeutic Research
- Anti-inflammatory Properties : Research indicates that simvastatin exhibits anti-inflammatory effects, which may be relevant for conditions like proliferative vitreoretinopathy. In vitro studies demonstrated that simvastatin reduced the release of pro-inflammatory cytokines such as IL-6 and IL-8 when applied at specific concentrations . Although these studies primarily focus on simvastatin, the implications extend to its deuterated counterpart regarding understanding dosage and efficacy.
-
Antibacterial Effects
- Potential Antimicrobial Applications : In vitro studies have indicated that statins, including simvastatin, possess antibacterial properties against respiratory pathogens like Streptococcus pneumoniae. This compound could be explored for similar effects due to its structural similarity to the parent compound .
Table 1: Comparison of Simvastatin and this compound
Feature | Simvastatin | This compound |
---|---|---|
Structure | Non-deuterated | Deuterated (d6) |
Stability | Standard | Enhanced |
Use in Mass Spectrometry | No | Yes (internal standard) |
Pharmacokinetic Tracking | Limited | Enhanced |
Therapeutic Applications | Cholesterol-lowering | Potentially similar |
Table 2: Summary of Studies on this compound Applications
Case Studies
- Pharmacogenetics of Simvastatin : A study investigated genetic determinants affecting simvastatin pharmacokinetics among different populations. Variants in genes such as SLCO1B1 were shown to significantly influence drug exposure levels, highlighting the importance of personalized medicine . While this study did not focus on this compound directly, it underscores the relevance of understanding drug metabolism which can be further explored using deuterated forms.
- Simvastatin's Role in Retinal Health : In clinical settings, simvastatin has been associated with improved outcomes in patients undergoing retinal surgeries due to its anti-inflammatory properties. This suggests a potential application for this compound in future studies aimed at elucidating mechanisms behind these benefits while monitoring drug levels accurately .
Mechanism of Action
Simvastatin-d6 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved in this mechanism include the regulation of lipid metabolism and the modulation of various signaling pathways related to cholesterol homeostasis .
Comparison with Similar Compounds
Simvastatin-d6 is unique due to its deuterated nature, which provides enhanced stability and traceability in analytical applications. Similar compounds include other deuterated statins and non-deuterated statins such as:
Atorvastatin: Another statin used to lower cholesterol levels, but without deuterium atoms.
Pravastatin: A statin with a different chemical structure and pharmacokinetic profile.
Rosuvastatin: Known for its high potency in reducing low-density lipoprotein cholesterol levels.
Lovastatin: A naturally occurring statin with similar lipid-lowering effects
This compound stands out due to its specific use as an internal standard in analytical chemistry, providing accurate and reliable quantification of simvastatin in various research and industrial applications.
Biological Activity
Simvastatin-d6 is a deuterated form of simvastatin, a widely used statin for managing hypercholesterolemia. This compound not only lowers cholesterol but also exhibits a range of biological activities that have garnered significant research interest. This article will explore the biological activity of this compound, focusing on its pharmacokinetics, anti-inflammatory properties, antimicrobial effects, and potential applications in various diseases.
1. Pharmacokinetics of this compound
Simvastatin is an inactive lactone prodrug that converts into its active form, simvastatin acid, upon hydrolysis. The pharmacokinetics of this compound are influenced by genetic factors that affect its metabolism. A genome-wide association study identified significant associations between specific genetic variants and the pharmacokinetics of simvastatin:
- Key Genetic Variants :
- SLCO1B1 c.521T>C (p.Val174Ala) was found to significantly increase the area under the curve (AUC) for simvastatin acid, suggesting enhanced exposure in carriers of this variant.
- Variants in CYP3A4 also affected simvastatin metabolism, with certain alleles leading to increased drug exposure and potentially greater efficacy or risk of adverse effects .
Genetic Variant | Effect on Simvastatin AUC | P-Value |
---|---|---|
SLCO1B1 c.521T>C | Increased by 68% per allele | |
CYP3A4 c.664T>C | Increased AUC in heterozygous carriers | 0.023 |
2. Anti-inflammatory Properties
This compound has demonstrated notable anti-inflammatory effects, which are particularly relevant in conditions characterized by inflammation:
- Mechanism : It suppresses tumor necrosis factor (TNF)-induced NF-κB activation with an IC50 of approximately 13 µM, leading to reduced inflammatory responses .
- Cell Culture Studies : In vitro studies showed that simvastatin significantly reduced the release of pro-inflammatory cytokines (IL-6, IL-8, MCP-1) in human retinal pigment epithelial cells when exposed to lipopolysaccharides (LPS) .
Case Study: Intravitreal Administration
A study involving intravitreal injections of simvastatin indicated beneficial effects on post-surgical proliferative vitreoretinopathy (PVR), suggesting that sustained release formulations could maintain therapeutic concentrations over extended periods .
3. Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound:
- Broad Spectrum : Simvastatin exhibits activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial protein expression and biofilm formation while enhancing protein degradation .
Summary Table of Antimicrobial Effects
Pathogen | Effect Observed | Concentration |
---|---|---|
MRSA | Inhibition of growth | Various |
E. coli | Reduced biofilm formation | Various |
Candida albicans | Decreased ergosterol synthesis | High doses |
4. Implications in Disease Management
This compound's multifaceted biological activities extend beyond cholesterol lowering:
- Alzheimer’s Disease : Research suggests that simvastatin may reduce amyloid beta levels and tau phosphorylation, potentially lowering the risk or progression of Alzheimer's disease .
- Cancer : The compound has shown promise in potentiating apoptosis in human myeloid leukemia cells, indicating potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What experimental protocols ensure the synthesis of Simvastatin-d6 with high isotopic purity?
To synthesize this compound, researchers should employ deuterated precursors (e.g., D6-mevalonolactone) in a controlled reaction environment. Characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and liquid chromatography-mass spectrometry (LC-MS) is critical to confirm isotopic purity (>98%) and structural integrity. Ensure reaction conditions (temperature, solvent, catalyst) are optimized to minimize proton-deuterium exchange .
Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (SID) is the gold standard. Calibration curves using deuterated internal standards (e.g., this compound itself) should be validated for linearity (R² >0.99), precision (CV <15%), and recovery rates (85–115%). Matrix effects must be assessed via post-column infusion .
Q. How should stability studies for this compound be designed to assess degradation under varying storage conditions?
Conduct forced degradation studies under acidic, alkaline, oxidative, photolytic, and thermal conditions (e.g., 40°C/75% RH). Monitor degradation products via high-resolution mass spectrometry (HRMS) and confirm stability-indicating methods (e.g., HPLC-UV). Real-time stability testing should align with ICH Q1A guidelines, with data logged in controlled environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?
Discrepancies often arise from interspecies metabolic differences (e.g., CYP3A4 activity in humans vs. rodents). Perform meta-analyses of existing datasets to identify outliers, and validate findings using physiologically based pharmacokinetic (PBPK) modeling. Adjust for variables like protein binding and tissue partitioning . For methodological rigor, apply the PRISMA framework to systematic reviews .
Q. What experimental designs are optimal for investigating isotope effects of deuterium in this compound on metabolic pathways?
Use comparative studies with non-deuterated Simvastatin in vitro (e.g., microsomal assays) and in vivo (rodent models). Track deuterium retention via mass spectrometry and correlate it with metabolite profiles (e.g., β-hydroxyacid metabolite). Kinetic isotope effects (KIEs) should be quantified using Arrhenius plots for enzymatic reactions .
Q. How can co-administration studies with this compound and CYP450 inhibitors be structured to assess drug-drug interactions?
Employ a crossover design in human hepatocyte cultures or transgenic murine models. Measure changes in this compound AUC and Cmax using LC-MS/MS, and model interaction potentials via inhibitory constants (Ki) for CYP3A4/5. Include negative controls (e.g., rifampicin induction) .
Q. What methodologies are recommended for studying long-term effects of this compound exposure in chronic disease models?
Longitudinal studies in atherosclerosis-prone models (e.g., ApoE⁻/⁻ mice) should integrate lipid profiling, histopathology, and biomarker analysis (e.g., hs-CRP). Use non-invasive imaging (MRI/PET) to track plaque regression. Ensure dose-ranging studies align with human-equivalent exposures .
Q. How can researchers address bioanalytical challenges in detecting low-dose this compound in nanoscale pharmacokinetic studies?
Optimize LC-MS/MS sensitivity by reducing column inner diameter (e.g., 2.1 mm to 1.0 mm) and using microflow rates (50–200 µL/min). Employ solid-phase extraction (SPE) for sample cleanup and deuterated analogs to correct ion suppression .
Q. What computational approaches enhance the predictive modeling of this compound’s membrane permeability and tissue distribution?
Molecular dynamics (MD) simulations with lipid bilayers can predict passive diffusion rates. Pair with quantitative structure-activity relationship (QSAR) models to estimate logP and plasma protein binding. Validate predictions using ex vivo permeability assays (e.g., Caco-2 monolayers) .
Q. How should ethical considerations guide the use of this compound in human clinical research?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing trials. For phase I studies, prioritize informed consent and toxicity monitoring. Use PICO frameworks (Population, Intervention, Comparison, Outcome) to justify dosing regimens and control groups .
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-QDGXURMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.